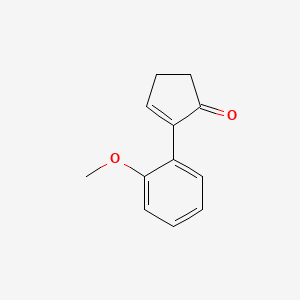
2-(2-Methoxyphenyl)cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)cyclopent-2-en-1-one is an organic compound with the molecular formula C12H12O2. It is a derivative of cyclopentenone, featuring a methoxyphenyl group attached to the cyclopentene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)cyclopent-2-en-1-one typically involves a conjugated addition/elimination sequence. One common method is the reaction of anisyllithium with 2-bromo-3-ethoxycyclopent-2-en-1-one, followed by a Suzuki-Miyaura cross-coupling reaction with 4-methoxyphenylboronic acid. This method yields the desired compound in high purity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the synthetic routes mentioned above. Industrial production would likely focus on optimizing reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)cyclopent-2-en-1-one undergoes various chemical reactions typical of α,β-unsaturated ketones. These include:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Michael Reaction: A type of conjugate addition where nucleophiles add to the β-carbon of the enone.
Diels-Alder Reaction: The compound acts as a dienophile, reacting with dienes to form cyclohexene derivatives.
Common Reagents and Conditions
Nucleophilic Conjugate Addition: Common nucleophiles include organocopper reagents and silyl enol ethers.
Michael Reaction: Typically involves silyl enol ethers and siloxanes.
Diels-Alder Reaction: Requires dienes and can be catalyzed by Lewis acids.
Major Products
The major products formed from these reactions include various substituted cyclopentenones and cyclohexene derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Methoxyphenyl)cyclopent-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)cyclopent-2-en-1-one involves its reactivity as an α,β-unsaturated ketone. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon, leading to the formation of various adducts. This reactivity is crucial for its role in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A simpler analog without the methoxyphenyl group.
2-Methyl-2-cyclopenten-1-one: Features a methyl group instead of a methoxyphenyl group.
3-Methyl-2-pent-2-enyl-cyclopent-2-enone:
Uniqueness
2-(2-Methoxyphenyl)cyclopent-2-en-1-one is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and useful in the synthesis of more complex molecules .
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C12H12O2/c1-14-12-8-3-2-5-10(12)9-6-4-7-11(9)13/h2-3,5-6,8H,4,7H2,1H3 |
InChI Key |
QERVQZSFOVLOCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


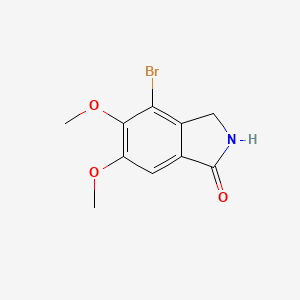
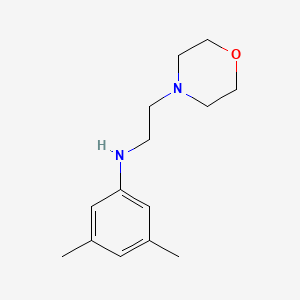
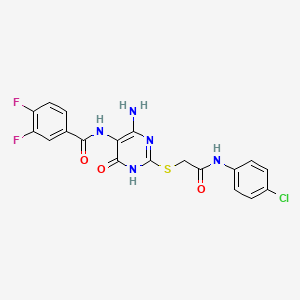
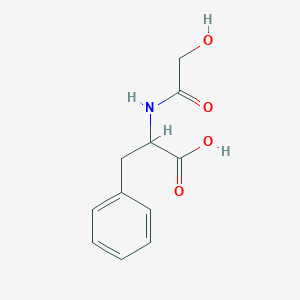
![(2Z)-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14123612.png)
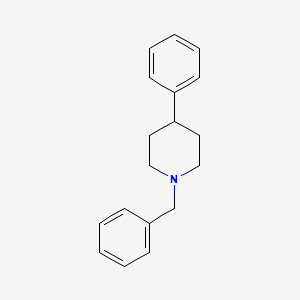
![[(1S,4R,5S,6S)-4,5,6-Trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl] dihydrogen phosphate](/img/structure/B14123639.png)
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B14123640.png)
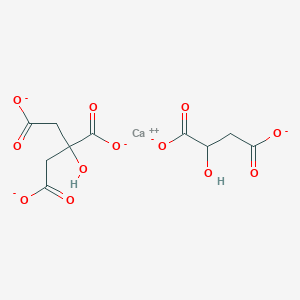
![N-{4-[6-hydroxy-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl}-2-phenylbutanamide](/img/structure/B14123657.png)
![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester](/img/structure/B14123660.png)
![2-[(1-benzyl-1H-pyridin-1-ium-4-ylidene)methyl]-5,6-dimethoxy-3H-inden-1-olate;bromide](/img/structure/B14123669.png)


